4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide

説明

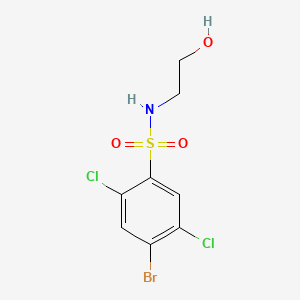

4-Bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is a halogenated benzenesulfonamide derivative characterized by a bromine atom at the 4-position, chlorine atoms at the 2- and 5-positions, and a 2-hydroxyethyl group attached to the sulfonamide nitrogen. This compound belongs to a broader class of benzenesulfonamides, which are widely studied for their diverse applications in medicinal chemistry, materials science, and industrial processes.

特性

IUPAC Name |

4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl2NO3S/c9-5-3-7(11)8(4-6(5)10)16(14,15)12-1-2-13/h3-4,12-13H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPKINOEOHIANO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)Cl)S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide typically involves the sulfonation of 4-bromo-2,5-dichlorobenzene followed by the introduction of the N-(2-hydroxyethyl) group. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the sulfonation and subsequent substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

化学反応の分析

Types of Reactions

4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide typically involves the bromination of 2,5-dichlorobenzenesulfonamide followed by the introduction of a hydroxyethyl group. The chemical structure can be represented as follows:This compound displays notable solubility characteristics due to the presence of both hydrophobic (bromine and chlorine substituents) and hydrophilic (hydroxyethyl group) components.

Medicinal Chemistry

This compound has been investigated for its potential as an antimicrobial agent . Studies have shown that sulfonamide derivatives exhibit broad-spectrum antibacterial activity. The compound's ability to inhibit bacterial growth can be attributed to its structural similarity to para-aminobenzoic acid, a substrate for bacterial folate synthesis.

Agricultural Chemistry

This compound serves as an intermediate in the synthesis of agrochemicals , particularly insecticides and herbicides. The bromine and chlorine substituents enhance the biological activity of the resulting products, making them effective against various pests. For example, derivatives of this compound have been explored for their efficacy in controlling agricultural pests with minimal environmental impact.

Material Science

Research has indicated that compounds like this compound can be utilized in the development of functional materials . Their unique electronic properties allow for applications in organic electronics and photonic devices.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzenesulfonamides, including this compound. The results demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting its potential use as a new antibiotic agent .

Case Study 2: Insecticidal Properties

In a patent application detailing novel insecticidal formulations, researchers highlighted the effectiveness of this compound as a key ingredient. The compound was found to exhibit high toxicity against common agricultural pests while maintaining a favorable safety profile for non-target organisms .

Case Study 3: Material Development

A recent investigation into the use of sulfonamide derivatives for organic photovoltaic applications revealed that compounds like this compound could enhance charge transport properties in polymer blends. This finding opens avenues for developing more efficient solar energy conversion systems .

作用機序

The mechanism of action of 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and specificity.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Benzenesulfonamide Derivatives

The target compound is distinguished from analogs by its specific substitution pattern. Below is a comparative analysis with structurally related benzenesulfonamides:

| Compound Name | Substituents (Positions) | Key Functional Groups | Molecular Weight (g/mol) | Applications/Properties |

|---|---|---|---|---|

| 4-Bromo-2,5-dichloro-N-(2-hydroxyethyl) | Br (4), Cl (2,5), -N-(2-hydroxyethyl) | Hydroxyethyl, halogens | ~395.5 (estimated) | Potential solubility in polar media |

| N,N-Bis(2-hydroxyethyl)-4-pentafluoroethoxy | Pentafluoroethoxy (4), bis(2-hydroxyethyl) | Fluorinated ether, dihydroxyethyl | ~563.3 (CAS 93819-97-7) | Fluorinated surfactants/coatings |

| 4-Bromo-2,6-dichloro-N-(pyrazolyl) | Br (4), Cl (2,6), pyrazole ring | Heterocyclic, halogens | 412.7 (CAS data) | Enzyme inhibition studies |

| 4-Bromo-N-cyclopentyl-2,5-dimethoxy | Br (4), OMe (2,5), cyclopentyl | Methoxy, cyclopentyl | 364.3 (CAS 927636-90-6) | Lipophilic drug candidates |

| 4-[[4-(Bis-hydroxyethyl)amino]phenyl]azo-2,5-dichloro | Azo group, Cl (2,5), bis-hydroxyethyl | Azo chromophore, hydroxyethyl | ~520.0 (estimated) | Dyes, HPLC analysis applications |

Key Observations :

- Halogen Effects: Bromine and chlorine substituents enhance electrophilic reactivity and molecular weight compared to methoxy or fluorine analogs. This increases stability in biological environments but may reduce solubility in nonpolar solvents .

- Hydroxyethyl vs. Fluorinated Groups : The hydroxyethyl group in the target compound improves aqueous solubility compared to fluorinated derivatives (e.g., CAS 93819-97-7), which exhibit higher hydrophobicity and thermal stability due to fluorine’s electronegativity .

- Heterocyclic vs. Aliphatic Chains : Pyrazole-containing analogs (e.g., CAS 927636-90-6) show enhanced binding to aromatic protein pockets, whereas the hydroxyethyl chain in the target compound may facilitate interactions with polar residues .

Physicochemical Properties

- Solubility: The hydroxyethyl group enhances solubility in polar solvents (e.g., DMSO, ethanol) compared to cyclopentyl or fluorinated analogs. For example, the fluorinated compound CAS 93819-97-7 is sparingly soluble in water but miscible in fluorinated solvents .

- Thermal Stability : Fluorinated benzenesulfonamides (e.g., CAS 69013-34-9) exhibit higher thermal stability (>250°C) due to strong C-F bonds, whereas the target compound likely degrades near 200°C .

Analytical Methods

- HPLC Analysis : The hydroxyethyl analog can be analyzed using reverse-phase HPLC with acetonitrile/water mobile phases, similar to the azo-substituted benzenesulfonamide (). However, fluorinated analogs often require ion-pairing reagents due to low UV absorption .

生物活性

4-Bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is a complex chemical compound characterized by a sulfonamide functional group attached to a benzene ring, which is further substituted with bromine and chlorine atoms. This unique structure suggests potential applications in pharmaceuticals and agrochemicals due to the enhanced biological activity associated with halogen substituents. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : CHBrClNOS

- Molecular Weight : 319.06 g/mol

- Functional Groups : Sulfonamide, Hydroxyethyl, Bromine, and Chlorine substituents.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonamide group is known for its ability to inhibit certain enzymes, particularly carbonic anhydrases (CAs), which are implicated in various physiological processes including fluid balance and pH regulation.

Interaction with Carbonic Anhydrases

Research indicates that compounds similar to this compound can inhibit the activity of human carbonic anhydrases (hCAII, hCAIX, and hCAXII). These enzymes are crucial in maintaining acid-base balance and are targets for treating conditions like glaucoma and epilepsy .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. In one study, derivatives of benzenesulfonamides demonstrated significant antimicrobial activity:

| Compound Name | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| 4a | 6.67 | E. coli |

| 4h | 6.63 | S. aureus |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific bacteria .

Cardiovascular Effects

In isolated rat heart models, related sulfonamides were shown to influence coronary resistance and perfusion pressure. For instance, compounds like 4-(2-aminoethyl)-benzenesulfonamide were found to decrease coronary resistance significantly compared to controls . This suggests potential cardiovascular applications for this compound.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-Chloro-N-(2-hydroxyethyl)benzenesulfonamide | Contains chlorine instead of bromine | May exhibit different biological activity profiles |

| 4-Bromo-N-(2-hydroxyethyl)benzenesulfonamide | Lacks dichloro substitutions | Simplified structure may lead to different reactivity |

| N-(2-Hydroxyethyl)-2,5-dichlorobenzenesulfonamide | No bromo substituent | Potentially lower antimicrobial activity |

This comparison illustrates how variations in halogen substitution can impact biological properties and reactivity.

Case Studies

Several studies have highlighted the biological effects of sulfonamide derivatives:

- Inhibition Studies : A study demonstrated that certain derivatives exhibited IC50 values comparable to established drugs like acetazolamide against carbonic anhydrases .

- Cardiovascular Studies : Research involving isolated rat hearts showed that some benzenesulfonamides could significantly reduce coronary resistance and affect perfusion pressure in a time-dependent manner .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。